Butyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate Butyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 518321-62-5
VCID: VC21505144
InChI: InChI=1S/C23H27NO5S/c1-5-6-13-28-23(25)22-16(4)29-21-12-9-18(14-20(21)22)24-30(26,27)19-10-7-17(8-11-19)15(2)3/h7-12,14-15,24H,5-6,13H2,1-4H3
SMILES: CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C
Molecular Formula: C23H27NO5S
Molecular Weight: 429.5g/mol

Butyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

CAS No.: 518321-62-5

Cat. No.: VC21505144

Molecular Formula: C23H27NO5S

Molecular Weight: 429.5g/mol

* For research use only. Not for human or veterinary use.

Butyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate - 518321-62-5

Specification

CAS No. 518321-62-5
Molecular Formula C23H27NO5S
Molecular Weight 429.5g/mol
IUPAC Name butyl 2-methyl-5-[(4-propan-2-ylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C23H27NO5S/c1-5-6-13-28-23(25)22-16(4)29-21-12-9-18(14-20(21)22)24-30(26,27)19-10-7-17(8-11-19)15(2)3/h7-12,14-15,24H,5-6,13H2,1-4H3
Standard InChI Key FHBYBMTVKFCQBR-UHFFFAOYSA-N
SMILES CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C
Canonical SMILES CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C

Introduction

Chemical Identity and Nomenclature

Butyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate belongs to the class of benzofuran derivatives containing sulfonamide and ester functional groups. The compound is known by several synonyms in chemical databases, reflecting slight variations in naming conventions for the same chemical structure. According to available data, the primary identification markers for this compound include:

Primary Identifiers

The compound possesses several key identifiers as detailed in Table 1:

ParameterValue
CAS Registry Number518321-69-2
Molecular FormulaC27H29NO5S
Exact Molecular Weight479.17664420 g/mol
Calculated Molecular Weight479.6 g/mol
InChI KeyNot fully specified in sources

Alternative Nomenclature

The compound is also known by several synonyms that reflect its structural features:

  • Butyl 2-methyl-5-[(4-propan-2-ylphenyl)sulfonylamino]benzo[g]benzofuran-3-carboxylate

  • Butyl 5-[4-(propan-2-yl)benzenesulfonamido]naphtho[1,2-b]furan-3-carboxylate

  • Butyl 5-(4-isopropylphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate

These naming variations reflect the different conventions for describing the same structural elements, particularly the isopropyl group and the heterocyclic ring system.

Structural Characteristics

Core Structural Elements

The molecule consists of several key structural components:

  • A benzofuran core (specifically a naphtho[1,2-b]furan system in some nomenclature variants)

  • A sulfonamide linkage (-SO₂NH-) connecting the core to an aromatic ring

  • A 4-isopropylphenyl group attached to the sulfonamide

  • A methyl group at position 2 of the benzofuran ring

  • A butyl carboxylate ester at position 3 of the benzofuran ring

Functional Groups

The functional groups present in this compound contribute significantly to its chemical behavior:

  • Sulfonamide group: Acts as both hydrogen bond donor and acceptor

  • Carboxylate ester: Serves as a hydrogen bond acceptor and contributes to lipophilicity

  • Isopropylphenyl group: Provides hydrophobic interactions

  • Benzofuran system: Offers a planar, aromatic scaffold

Physicochemical Properties

Physical Properties

The compound demonstrates several important physical properties that influence its behavior in various systems:

PropertyValueSignificance
Molecular Weight479.6 g/molModerate size for a small molecule
XLogP36.7Indicates high lipophilicity
Hydrogen Bond Donor Count1Limited H-bond donation capability
Hydrogen Bond Acceptor Count6Substantial H-bond accepting potential
Rotatable Bond Count9Moderate conformational flexibility
Topological Polar Surface Area94 ŲModerate polar surface area
Heavy Atom Count34Substantial molecular complexity
Complexity785High structural complexity value

These properties collectively suggest a compound with high lipophilicity, moderate polarity, and significant structural complexity .

Solubility Characteristics

Based on its structural features and physicochemical properties, particularly its high LogP value of 6.7, this compound is expected to exhibit:

  • Poor water solubility

  • Good solubility in organic solvents such as DMSO, chloroform, and methanol

  • Potential challenges for formulation in aqueous media without solubilizing agents

Comparative Analysis with Structural Analogs

Comparison with Fluorinated Analog

The compound "butyl 5-[(4-fluorobenzene-1-sulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate" (Compound ID: 4456-0473) represents a structural analog with a fluorine substituent instead of an isopropyl group. Key comparative data are presented in Table 3:

PropertyTarget CompoundFluorinated Analog
Molecular Weight479.6 g/mol405.44 g/mol
Molecular FormulaC27H29NO5SC20H20FNO5S
LogP6.74.8721
H-bond Donors11
H-bond Acceptors68
Polar Surface Area94 Ų69.883 Ų

The replacement of the isopropyl group with a fluorine atom results in a compound with lower molecular weight and significantly reduced lipophilicity, while maintaining similar hydrogen-bonding capabilities .

Comparison with Naphthalene-Derived Analog

Another structural analog, "butyl 2-methyl-5-[(naphthalene-2-sulfonyl)amino]-1-benzofuran-3-carboxylate" (Compound ID: 5591-0458), contains a naphthalene group instead of the isopropylphenyl moiety:

PropertyTarget CompoundNaphthalene Analog
Molecular Weight479.6 g/mol437.51 g/mol
Molecular FormulaC27H29NO5SC24H23NO5S
LogP6.75.8655
H-bond Donors11
H-bond Acceptors68
Polar Surface Area94 Ų69.612 Ų

The naphthalene analog demonstrates intermediate lipophilicity between the target compound and the fluorinated variant, suggesting that aromatic ring systems contribute significantly to the compounds' hydrophobic character .

Structure-Property Relationships

Impact of Functional Groups

  • The isopropylphenyl group significantly enhances lipophilicity compared to other substituents, as evidenced by the higher LogP value (6.7) compared to fluorinated (4.87) or naphthalene (5.87) analogs

  • The sulfonamide linkage provides essential hydrogen bonding capabilities critical for potential biological interactions

  • The butyl ester contributes to lipophilicity while offering a potential site for metabolic transformation through esterase activity

Conformational Analysis

The nine rotatable bonds present in the compound suggest considerable conformational flexibility, particularly in the isopropylphenyl and butyl ester regions. This flexibility may impact:

  • The compound's ability to adapt its conformation for optimal binding to biological targets

  • Crystal packing arrangements in solid-state forms

  • Solution-phase behavior and self-association tendencies

Synthesis and Characterization

Analytical Characterization

For comprehensive characterization of this compound, several analytical techniques would typically be employed:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • High-Resolution Mass Spectrometry (HRMS) for accurate mass determination

  • Infrared (IR) spectroscopy to identify key functional groups

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • X-ray crystallography for definitive three-dimensional structural determination

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